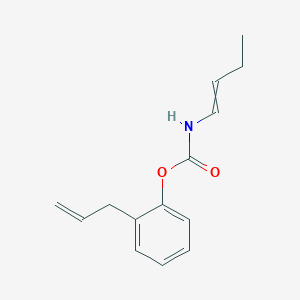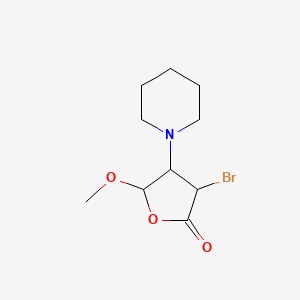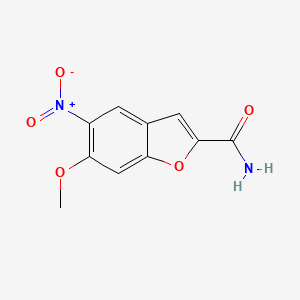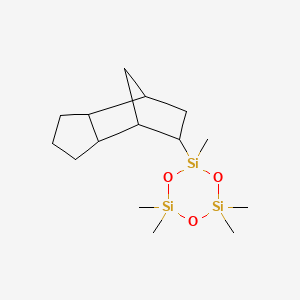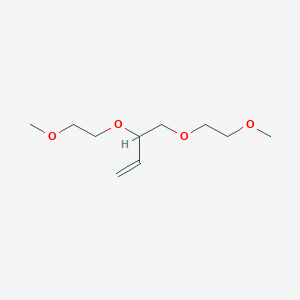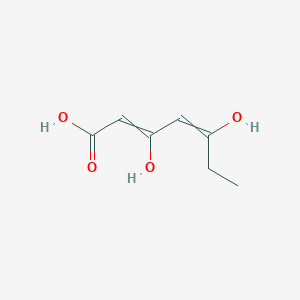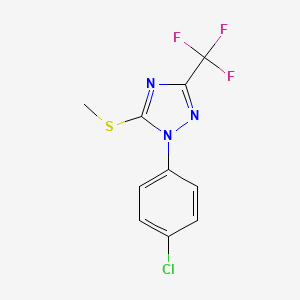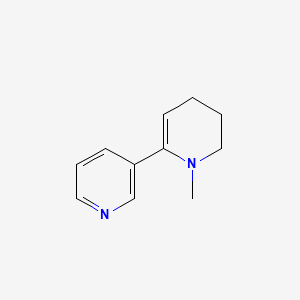
1-Methyl-1,4,5,6-tetrahydro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound that belongs to the class of bipyridines This compound is characterized by the presence of two pyridine rings connected by a single bond, with one of the pyridine rings being partially hydrogenated and methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine typically involves the hydrogenation of 2,3’-bipyridine under specific conditions. One common method includes the use of a palladium catalyst in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated bipyridine compounds.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives with varying degrees of oxidation.
Reduction: Fully hydrogenated bipyridine compounds.
Substitution: Substituted bipyridine derivatives with different functional groups.
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-1,2,3,6-tetrahydropyridine
- 1,2,3,4-tetrahydro-1-methylpyridine
- 1-Methyl-3-piperideine
Comparison: 1-Methyl-1,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in catalysis, coordination chemistry, and biological research.
Properties
CAS No. |
89375-74-6 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1-methyl-3,4-dihydro-2H-pyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
RCEQQCFOFFYWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


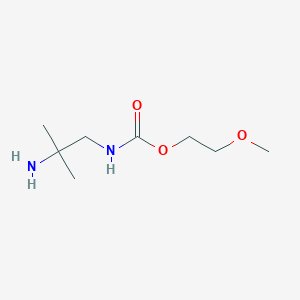
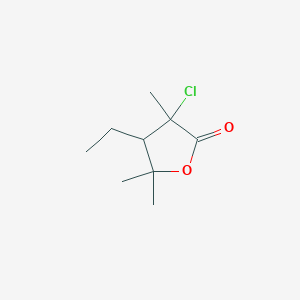
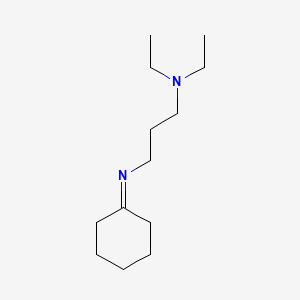

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
